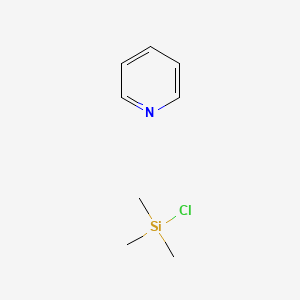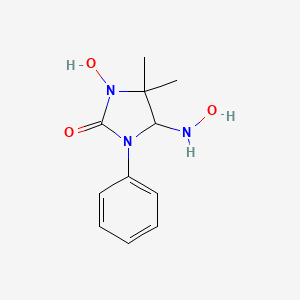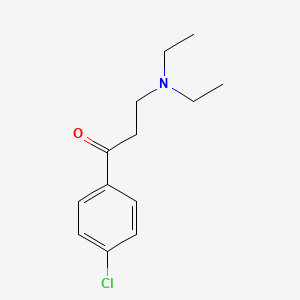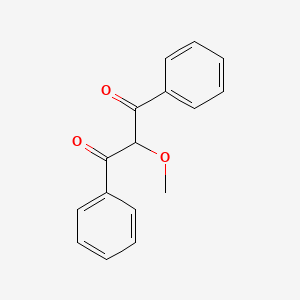
1,3-Propanedione, 2-methoxy-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanedione, 2-methoxy-1,3-diphenyl- is a chemical compound with the molecular formula C16H14O3 It is known for its unique structure, which includes two phenyl groups and a methoxy group attached to a propanedione backbone
Vorbereitungsmethoden
The synthesis of 1,3-Propanedione, 2-methoxy-1,3-diphenyl- typically involves the reaction of acetophenone with methyl benzoate in the presence of a base such as calcium oxide. The reaction is carried out under an inert nitrogen atmosphere at elevated temperatures ranging from 150°C to 200°C for several hours. During the reaction, methyl alcohol is continuously removed to drive the reaction to completion .
Analyse Chemischer Reaktionen
1,3-Propanedione, 2-methoxy-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the methoxy or phenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1,3-Propanedione, 2-methoxy-1,3-diphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential in inhibiting tumorigenesis and acting as an antitumor agent.
Medicine: Its properties are being explored for potential therapeutic applications, including cancer treatment.
Industry: It is used in the production of perfumes and as a heat stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Propanedione, 2-methoxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. It can activate or inhibit specific pathways, leading to its observed biological effects. For example, it has been shown to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanedione, 2-methoxy-1,3-diphenyl- can be compared with other similar compounds such as:
1,3-Diphenyl-1,3-propanedione:
2-Methyl-1,3-diphenyl-1,3-propanedione: This compound has a methyl group instead of a methoxy group, leading to different chemical properties.
1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione: This compound has a hydroxy group instead of a methoxy group, which affects its reactivity and applications.
Eigenschaften
CAS-Nummer |
56007-76-2 |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
2-methoxy-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C16H14O3/c1-19-16(14(17)12-8-4-2-5-9-12)15(18)13-10-6-3-7-11-13/h2-11,16H,1H3 |
InChI-Schlüssel |
HIPQTCQUXOFTFI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
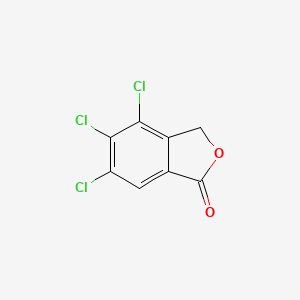
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)

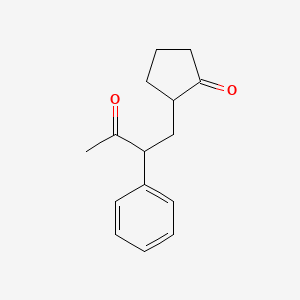
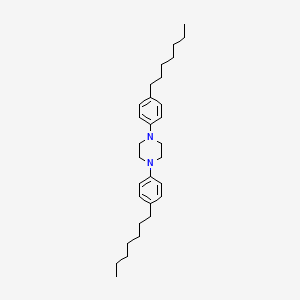
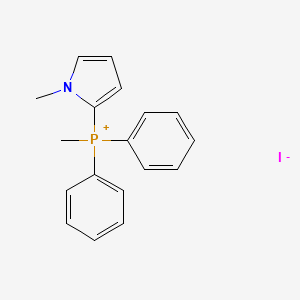
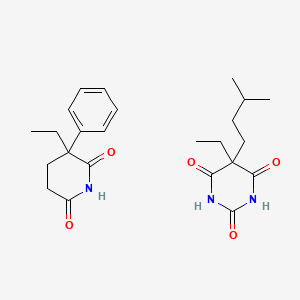
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)

